molecular formula C42H53NO16 B12292747 Cinerubin A hydrochloride

Cinerubin A hydrochloride

Cat. No.: B12292747
M. Wt: 827.9 g/mol
InChI Key: STUJMJDONFVTGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of Cinerubine A involves complex synthetic routes and reaction conditions. The synthesis typically starts with the isolation of the compound from natural sources, followed by various chemical reactions to obtain the desired structure. Industrial production methods often involve fermentation processes using Streptomyces species, followed by extraction and purification steps .

Chemical Reactions Analysis

Cinerubine A undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Cinerubine A involves its ability to intercalate into DNA, disrupting the DNA structure and inhibiting the action of topoisomerase II. This leads to the formation of DNA double-strand breaks and ultimately induces apoptosis in cancer cells . The molecular targets and pathways involved include the DNA double helix and the topoisomerase II enzyme .

Comparison with Similar Compounds

Cinerubine A is similar to other anthracycline compounds such as doxorubicin, daunorubicin, and epirubicin. it is unique in its specific molecular structure and the particular pathways it affects. Similar compounds include doxorubicin, daunorubicin, epirubicin, and idarubicin .

Properties

Molecular Formula

C42H53NO16

Molecular Weight

827.9 g/mol

IUPAC Name

methyl 4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C42H53NO16/c1-8-42(52)16-27(31-20(35(42)41(51)53-7)13-21-32(37(31)49)38(50)34-25(46)10-9-24(45)33(34)36(21)48)57-29-14-22(43(5)6)39(18(3)55-29)59-30-15-26(47)40(19(4)56-30)58-28-12-11-23(44)17(2)54-28/h9-10,13,17-19,22,26-30,35,39-40,45-47,49,52H,8,11-12,14-16H2,1-7H3

InChI Key

STUJMJDONFVTGM-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

Origin of Product

United States

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